molecular formula C16H18 B3052735 2-Benzyl-1,3,5-trimethylbenzene CAS No. 4453-79-6

2-Benzyl-1,3,5-trimethylbenzene

Cat. No.: B3052735
CAS No.: 4453-79-6
M. Wt: 210.31 g/mol
InChI Key: WUOUGWUVWNZBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-1,3,5-trimethylbenzene is an aromatic hydrocarbon with the molecular formula C16H18. It consists of a benzene ring substituted with three methyl groups and one benzyl group. This compound is known for its distinctive aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzyl-1,3,5-trimethylbenzene can be synthesized through several methods:

  • Friedel-Crafts Alkylation: : This method involves the alkylation of 1,3,5-trimethylbenzene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

  • Transalkylation: : Another method involves the transalkylation of xylene over a solid acid catalyst. This process involves the reaction of xylene with benzyl alcohol or benzyl chloride to produce this compound.

Industrial Production Methods

Industrial production of this compound often utilizes the Friedel-Crafts alkylation method due to its efficiency and scalability. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1,3,5-trimethylbenzene undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to produce corresponding carboxylic acids or ketones.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or alkanes.

  • Substitution: : Electrophilic aromatic substitution reactions are common for this compound. For example, nitration using nitric acid and sulfuric acid can introduce nitro groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid, and trifluoroperacetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, sulfuric acid, bromine.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Nitro compounds, halogenated compounds.

Scientific Research Applications

2-Benzyl-1,3,5-trimethylbenzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.

    Industry: It is used in the production of fine chemicals, fragrances, and as an intermediate in the synthesis of other aromatic compounds.

Mechanism of Action

The mechanism of action of 2-benzyl-1,3,5-trimethylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substitution products. The presence of methyl and benzyl groups influences the reactivity and orientation of the substitution reactions.

Comparison with Similar Compounds

2-Benzyl-1,3,5-trimethylbenzene can be compared with other similar compounds such as:

    1,3,5-Trimethylbenzene (Mesitylene): This compound lacks the benzyl group and has different reactivity and applications.

    1,2,4-Trimethylbenzene (Pseudocumene): Another isomer of trimethylbenzene with different substitution patterns and properties.

    1,2,3-Trimethylbenzene (Hemimellitene): Similar to pseudocumene but with a different arrangement of methyl groups.

The uniqueness of this compound lies in the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to its isomers.

Properties

IUPAC Name

2-benzyl-1,3,5-trimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18/c1-12-9-13(2)16(14(3)10-12)11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOUGWUVWNZBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298940
Record name 2-benzyl-1,3,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4453-79-6
Record name NSC127035
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127035
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-benzyl-1,3,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-1,3,5-trimethylbenzene
Reactant of Route 2
Reactant of Route 2
2-Benzyl-1,3,5-trimethylbenzene
Reactant of Route 3
Reactant of Route 3
2-Benzyl-1,3,5-trimethylbenzene
Reactant of Route 4
Reactant of Route 4
2-Benzyl-1,3,5-trimethylbenzene
Reactant of Route 5
Reactant of Route 5
2-Benzyl-1,3,5-trimethylbenzene
Reactant of Route 6
Reactant of Route 6
2-Benzyl-1,3,5-trimethylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.